molecular formula C17H13Cl2NO2S B300100 3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-1-benzothiophene-2-carboxamide

3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-1-benzothiophene-2-carboxamide

Cat. No. B300100
M. Wt: 366.3 g/mol
InChI Key: OBCMBMXVCYMORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-1-benzothiophene-2-carboxamide is a chemical compound that has shown promising results in scientific research applications. It is a benzothiophene derivative that has been synthesized using a specific method. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-1-benzothiophene-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival. It has also been shown to modulate the expression of certain genes that are involved in cancer cell proliferation and apoptosis.
Biochemical and Physiological Effects:
3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-1-benzothiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival. It has also been shown to modulate the expression of certain genes that are involved in cancer cell proliferation and apoptosis. In addition, the compound has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-1-benzothiophene-2-carboxamide in lab experiments is its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. Another advantage is its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
One of the limitations of using 3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-1-benzothiophene-2-carboxamide in lab experiments is its lack of specificity. The compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival, but it may also inhibit the activity of other enzymes that are important for normal cellular function.

Future Directions

There are several future directions for research on 3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-1-benzothiophene-2-carboxamide. One area of research could focus on improving the specificity of the compound, so that it only targets cancer cells and does not affect normal cells. Another area of research could focus on developing new derivatives of the compound that have improved anti-cancer activity. Finally, research could focus on studying the potential of the compound as an anti-inflammatory agent in human clinical trials.

Synthesis Methods

The synthesis of 3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-1-benzothiophene-2-carboxamide involves the reaction of 2-chlorobenzothiophene with 4-chlorophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-chloroethylamine hydrochloride to form the final product.

Scientific Research Applications

3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-1-benzothiophene-2-carboxamide has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. The compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

Product Name

3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-1-benzothiophene-2-carboxamide

Molecular Formula

C17H13Cl2NO2S

Molecular Weight

366.3 g/mol

IUPAC Name

3-chloro-N-[2-(4-chlorophenoxy)ethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H13Cl2NO2S/c18-11-5-7-12(8-6-11)22-10-9-20-17(21)16-15(19)13-3-1-2-4-14(13)23-16/h1-8H,9-10H2,(H,20,21)

InChI Key

OBCMBMXVCYMORR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NCCOC3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NCCOC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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